Home > Products > Screening Compounds P128863 > Methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate
Methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate -

Methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate

Catalog Number: EVT-4934756
CAS Number:
Molecular Formula: C26H17ClF3N3O3
Molecular Weight: 511.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate is a specifically designed chemical compound synthesized for research purposes. [] Its complex structure incorporates several heterocyclic rings and functional groups, making it a molecule of interest in various scientific disciplines. While its specific classification remains undefined in the provided literature, its complex structure suggests potential applications in medicinal chemistry, chemical biology, and materials science.

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: LY2784544 is a kinase inhibitor previously investigated for its therapeutic potential. Research identified it as a novel GPR39 agonist, displaying probe-dependent and pathway-dependent allosteric modulation by zinc. []
  • Relevance: While structurally different from methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate, LY2784544 is grouped alongside it due to their shared activity as GPR39 agonists. [] This suggests potential overlap in their mechanisms of action or binding interactions with GPR39.

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: GSK2636771 is another kinase inhibitor found to act as a GPR39 agonist. Similar to LY2784544, its activity at GPR39 is influenced by zinc. []
  • Relevance: Despite structural differences, GSK2636771's identification as a GPR39 agonist alongside methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate and LY2784544 highlights a potential shared pharmacological target. [] This suggests they might share a common binding site on GPR39 or influence similar downstream signaling pathways.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

  • Compound Description: GPR39-C3 is a known "GPR39-selective" agonist used as a reference compound in the study exploring LY2784544 and GSK2636771's activity on GPR39. []
  • Relevance: GPR39-C3 serves as a direct comparator to both methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate, LY2784544, and GSK2636771 due to its established activity as a GPR39 agonist. [] Comparing their activities helps understand the relative potency and potential differences in their interactions with GPR39.

Properties

Product Name

Methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate

IUPAC Name

methyl 2-[[6-chloro-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]imidazo[1,2-a]pyridin-3-yl]amino]benzoate

Molecular Formula

C26H17ClF3N3O3

Molecular Weight

511.9 g/mol

InChI

InChI=1S/C26H17ClF3N3O3/c1-35-25(34)18-7-2-3-8-19(18)31-24-23(32-22-12-9-17(27)14-33(22)24)21-11-10-20(36-21)15-5-4-6-16(13-15)26(28,29)30/h2-14,31H,1H3

InChI Key

OPLUWZLZLIOBGH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.